molecular formula C24H31NO7 B11631537 3,5-Bis(2-methoxyethyl) 4-[(1E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

3,5-Bis(2-methoxyethyl) 4-[(1E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11631537
M. Wt: 445.5 g/mol
InChI Key: FHPRJTZZNRLDKU-ZHACJKMWSA-N
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Description

3,5-Bis(2-methoxyethyl) 4-[(1E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a molecular formula of C38H49N3O5 . This compound belongs to the class of dihydropyridines, which are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

The synthesis of 3,5-Bis(2-methoxyethyl) 4-[(1E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The preparation methods include:

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3,5-Bis(2-methoxyethyl) 4-[(1E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with calcium channels in the cell membrane. By blocking these channels, it prevents the influx of calcium ions into the cells, which is crucial for various cellular functions such as muscle contraction and neurotransmitter release. This makes it a potential candidate for the treatment of conditions like hypertension and angina .

Comparison with Similar Compounds

Compared to other dihydropyridine derivatives, 3,5-Bis(2-methoxyethyl) 4-[(1E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of methoxyethyl groups. Similar compounds include:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high vascular selectivity.

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.

Properties

Molecular Formula

C24H31NO7

Molecular Weight

445.5 g/mol

IUPAC Name

bis(2-methoxyethyl) 4-[(E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H31NO7/c1-16-21(23(26)31-14-12-28-3)19(11-10-18-8-6-7-9-20(18)30-5)22(17(2)25-16)24(27)32-15-13-29-4/h6-11,19,25H,12-15H2,1-5H3/b11-10+

InChI Key

FHPRJTZZNRLDKU-ZHACJKMWSA-N

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)/C=C/C2=CC=CC=C2OC)C(=O)OCCOC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C=CC2=CC=CC=C2OC)C(=O)OCCOC

Origin of Product

United States

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